4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
描述
属性
IUPAC Name |
4-(2-chloro-7-ethylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c1-2-16-4-3-9-10(16)14-12(13)15-11(9)17-5-7-18-8-6-17/h3-4H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNJNKBWFPYTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are likely to be kinases, specifically the Janus kinase (JAK) family of enzymes. These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes.
Mode of Action
This compound interacts with its targets by inhibiting the activity of one or more of the JAK family of enzymes. This interference disrupts the JAK-STAT signaling pathway, which may lead to a variety of diseases affecting the immune system.
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell. This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process. Disruption of this pathway may lead to diseases affecting the immune system.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include the induction of cell cycle arrest and apoptosis. This is accompanied by a notable increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under normal temperature and humidity conditions, the compound exhibits stability. It may decompose in the presence of strong acids or alkalis. Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants.
生化分析
Biochemical Properties
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. This compound interacts with enzymes such as Janus kinase (JAK) and protein kinase B (Akt), which are involved in cell signaling pathways. The interaction with JAK enzymes disrupts the JAK-STAT signaling pathway, leading to altered gene expression and cellular responses. Additionally, this compound binds to Akt, inhibiting its activity and affecting downstream signaling pathways that regulate cell growth and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. Furthermore, this compound affects cell cycle progression, leading to cell cycle arrest in specific phases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. The compound inhibits kinase activity by competing with ATP for binding to the active site of the enzyme. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of kinase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as organ damage and adverse physiological responses have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The metabolic process can produce active metabolites that contribute to the compound’s overall biological activity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments. Studies have shown that it can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can also influence its localization and interaction with other biomolecules. These factors collectively determine the compound’s efficacy in modulating cellular processes.
生物活性
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a unique structure combining a pyrrolo[2,3-d]pyrimidine core with a morpholine ring, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClN4O, with a molecular weight of approximately 266.73 g/mol. The structure includes:
- A pyrrolo[2,3-d]pyrimidine core.
- A chlorine atom at the 2-position.
- An ethyl group at the 7-position.
- A morpholine ring at the 4-position.
This structural configuration is significant for its interaction with biological targets.
Research indicates that compounds related to this compound exhibit significant biological activity as potential therapeutic agents. The primary mechanisms include:
- Kinase Inhibition : The compound targets specific kinases involved in cell signaling pathways such as EGFR (Epidermal Growth Factor Receptor), Her2 (Human Epidermal growth factor Receptor 2), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and CDK2 (Cyclin-dependent Kinase 2) .
- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells by increasing pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Pharmacological Potential
The compound shows promise in various therapeutic areas:
- Cancer Therapy : It has been identified as a potential inhibitor of multiple tyrosine kinases, which are crucial in cancer progression. For instance, compounds similar to this one have demonstrated IC50 values ranging from 40 to 204 nM against various cancer cell lines .
- Inflammatory Diseases : As an intermediate in the synthesis of drugs like ruxolitinib and tofacitinib, it may also possess anti-inflammatory properties .
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Anticancer Activity : A study on pyrrolo[2,3-d]pyrimidine derivatives revealed that certain modifications led to enhanced cytotoxic effects against cancer cell lines such as HepG2 and MDA-MB-231. Compounds with chlorine substitutions showed higher cytotoxicity compared to their fluorine or hydroxyl counterparts .
Compound Name IC50 (µM) Cell Line Compound 5e 29 HepG2 Compound 5k 40 MDA-MB-231 Compound 5h 59 HeLa - Kinase Inhibition Studies : Molecular docking studies have indicated that the binding interactions of this compound are comparable to established inhibitors like sunitinib, suggesting its potential as a kinase inhibitor .
科学研究应用
Scientific Research Applications
The primary applications of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are in medicinal chemistry, particularly in the development of therapeutic agents. Its applications can be categorized as follows:
Pharmacological Studies
Research indicates that compounds related to this compound exhibit significant biological activity. These include:
- Anticancer Activity : The compound may serve as a lead structure for developing new anticancer drugs due to its interaction with specific biological targets involved in cancer progression.
- Anti-inflammatory Properties : Similar compounds have shown potential in treating inflammatory diseases by modulating immune responses.
Synthesis of Derivatives
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : Using intermediates such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Reaction Conditions : Optimizing conditions to enhance yield and purity.
- Characterization : Utilizing techniques like HPLC to ensure high purity levels (often exceeding 99%).
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its efficacy and safety profiles as a therapeutic agent. Key aspects include:
- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action : Investigating the biochemical pathways influenced by the compound.
Case Studies
Several studies have explored the applications and efficacy of compounds related to this compound:
-
Anticancer Drug Development :
- A study demonstrated that derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through specific signaling pathways.
-
Anti-inflammatory Effects :
- Research indicated that certain derivatives significantly reduced inflammatory markers in animal models.
- The findings suggest potential therapeutic applications for chronic inflammatory diseases.
化学反应分析
Nucleophilic Substitution at C2 Chlorine
The 2-chloro substituent is highly reactive toward nucleophilic displacement, enabling the introduction of sulfur- or nitrogen-based groups.
Key Reactions:
-
Thiolation : Treatment with sodium ethyl thiolate (NaSEt) in anhydrous DMF at 90°C replaces chlorine with an ethylthio group. For example:
Yields for analogous reactions range from 50–70% , with characterization via ESI-MS () and NMR ( for ethyl group) .
-
Amination : Reaction with methylamine or substituted anilines under microwave irradiation (e.g., 90°C, 1 hour) replaces chlorine with amines. For example:
Reported yields for similar substrates are 60–85% , with NMR confirming new N–H signals () .
Table 1: Nucleophilic Substitution Conditions and Outcomes
Suzuki-Miyaura Coupling at C5 (If Halogenated)
While the target compound lacks a halogen at C5, iodinated analogs (e.g., 5-iodo derivatives) undergo cross-coupling with boronic acids. For example:
-
A 5-iodo-pyrrolo[2,3-d]pyrimidine reacted with (3-aminophenyl)boronic acid under XPhos Pd G2 catalysis (80°C, 4 hours) to yield 72% of the biaryl product .
-
ESI-MS () and NMR ( for aromatic protons) confirmed success .
Comparative Reactivity Insights
-
Chlorine vs. Morpholine Reactivity : The C2 chlorine is significantly more reactive than the morpholine group, enabling selective substitutions without protecting groups .
-
Impact of Ethyl Group : The C7 ethyl moiety introduces steric hindrance, slightly reducing reaction rates at C2 compared to non-alkylated analogs .
相似化合物的比较
2-Chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Molecular Formula : C₁₂H₁₂ClF₃N₄O
- Molecular Weight : 320.70 g/mol
4-[5-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
- Molecular Formula : C₂₀H₁₈ClN₅
- Molecular Weight : 378.3 g/mol
- Key Features : Substitutions at positions 4 (chlorophenyl) and 6 (methylbenzyl) confer dual hydrophobic and steric effects, optimizing receptor tyrosine kinase inhibition.
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Molecular Formula : C₁₃H₁₀ClN₃
- Molecular Weight : 243.69 g/mol
- Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, highlighting versatility in derivatization .
准备方法
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The key structural motif, the pyrrolo[2,3-d]pyrimidine nucleus, is synthesized primarily through cyclization reactions involving ethyl 2-cyanoacetate and formamidine derivatives. The process typically involves:
Step 1: Formation of Ethyl 2-cyano-4,4-diethoxybutanoate
Starting from bromoacetaldehyde diethyl acetal, this intermediate is synthesized with a theoretical yield of approximately 57%. This step sets up the carbon framework for subsequent cyclization.Step 2: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol
The intermediate undergoes cyclization under controlled pH and temperature conditions (typically aged at 45°C) to form the 7H-pyrrolo[2,3-d]pyrimidin-4-ol with a theoretical yield around 68.3%.Step 3: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The hydroxyl group at position 4 is substituted by chlorine using sodium hydroxide and chlorinating agents, achieving yields near 67.8%. This step is crucial as the chloro substituent acts as a leaving group for further nucleophilic substitution.
Morpholine Substitution at Position 4
The final key step is the nucleophilic substitution of the 4-chloro group with morpholine to yield 4-(2-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine. This is typically achieved by:
Reacting 4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine with morpholine under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF).
The reaction proceeds via nucleophilic aromatic substitution (S_NAr), where morpholine displaces the chlorine atom at position 4.
Reaction parameters such as temperature, solvent, and molar ratios are optimized to maximize yield and purity.
Summary Table of Preparation Steps and Yields
| Step No. | Reaction Description | Key Reagents/Conditions | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of ethyl 2-cyano-4,4-diethoxybutanoate | Bromoacetaldehyde diethyl acetal, base | 57 | N/A | Sets carbon framework |
| 2 | Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Aged at 45°C, pH adjusted to 3-5 | 68.3 | N/A | Controlled pH critical |
| 3 | Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Sodium hydroxide, chlorinating agents | 67.8 | >99.5 | High purity, no further purification |
| 4 | Alkylation to introduce 7-ethyl substituent | Ethyl halides, base | Variable | N/A | Selective substitution at N7 |
| 5 | Nucleophilic substitution with morpholine | Morpholine, reflux in ethanol or DMF | Variable | N/A | Final product formation |
Research Findings and Optimization
Yield Improvement and Purity: Recent patented methods emphasize reducing the number of steps and reaction times to improve overall yield and purity. For example, a novel four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine achieves yields up to 75% with purity exceeding 99.8% by HPLC without additional purification.
Ecological and Economic Advantages: The optimized methods reduce solvent use and waste generation, making the process more sustainable and cost-effective.
Reaction Control: Maintaining precise pH (3 to 5) during cyclization and controlling temperature (around 45°C) are critical for high conversion rates and minimizing by-products.
Notes on Scale-Up and Industrial Application
The synthetic route is amenable to scale-up due to its relatively short sequence and high purity outputs.
The intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key building block in the manufacture of various pharmaceutical agents, including kinase inhibitors such as ruxolitinib and tofacitinib, underscoring the importance of efficient synthesis.
Morpholine substitution is typically done under conditions that balance reaction rate and product stability, often requiring optimization for industrial batch sizes.
常见问题
Q. What are the common synthetic routes for 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Pyrrolo[2,3-d]pyrimidine Formation : Cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine yields the pyrimidine ring .
Chlorination : Treatment with POCl₃ introduces the chlorine atom at the 4-position .
Morpholine Coupling : Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) reactions attach the morpholine group. Palladium catalysts (e.g., Pd(PPh₃)₄) and polar solvents (DMSO/THF) are often used .
Key Considerations : Optimize reaction time (4–12 hours) and temperature (reflux conditions) to improve yield .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.89–3.00 ppm for CH₂ groups in morpholine ).
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for C₁₄H₁₆ClN₅O ).
- HPLC Purity Analysis : Ensure >95% purity using methanol/chloroform gradients .
Q. What initial biological activities have been observed for this compound?
- Methodological Answer : The compound acts as a dual kinase inhibitor :
- mTOR/PI3K Inhibition : Morpholine and pyrrolopyrimidine moieties enable ATP-competitive binding .
- EGFR/Her2 Inhibition : Chlorine and ethyl groups enhance hydrophobic interactions in kinase active sites .
Assay Protocol : Use enzymatic assays (IC₅₀ determination) with recombinant kinases and ATP-concentration titration .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for Suzuki coupling efficiency .
- Solvent Optimization : Compare DMF vs. THF for SNAr reactions; DMF improves solubility of polar intermediates .
- Purification Strategies : Use silica gel chromatography with ammonia-methanol/chloroform gradients to remove byproducts .
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| PdCl₂(dppf)/THF | 65 | 92 |
| Pd(PPh₃)₄/DMF | 78 | 96 |
Q. What structural features govern kinase selectivity across EGFR, mTOR, and PI3K?
- Methodological Answer :
- Morpholine Group : Binds to the hinge region of mTOR/PI3K via hydrogen bonding .
- Chloro-Ethyl Substituents : Enhance hydrophobic interactions in EGFR’s ATP-binding pocket .
Contradictory Data : Some studies report reduced Her2 affinity compared to analogs lacking the ethyl group, suggesting steric hindrance . Validate using mutagenesis assays (e.g., Her2 T798M mutation) .
Q. How to resolve contradictions in reported kinase inhibition profiles?
- Methodological Answer :
- Assay Variability : Compare IC₅₀ values under standardized ATP concentrations (1–10 µM) .
- Cellular vs. Enzymatic Assays : Discrepancies may arise from off-target effects; use kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Case Study : In enzymatic assays, IC₅₀ for EGFR is 12 nM, but cellular assays show reduced potency (IC₅₀ = 50 nM) due to efflux pumps .
Q. What computational strategies predict SAR for analogs with improved solubility?
- Methodological Answer :
- QSAR Modeling : Correlate logP values with solubility using ACD/Labs Percepta .
- Docking Simulations (AutoDock Vina) : Identify substituents (e.g., hydroxyl groups) that improve water interaction without losing kinase affinity .
Example : Replacing ethyl with a PEG-linked chain reduces logP from 3.2 to 2.1, enhancing aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
